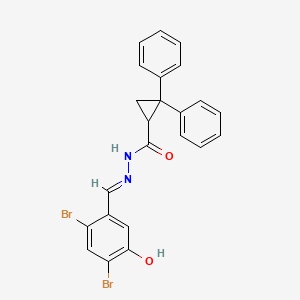
N'-(2,4-dibromo-5-hydroxybenzylidene)-2,2-diphenylcyclopropanecarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(2,4-dibromo-5-hydroxybenzylidene)-2,2-diphenylcyclopropanecarbohydrazide, also known as DBHC, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. DBHC belongs to the family of hydrazones and has been synthesized through a variety of methods.
作用機序
The mechanism of action of N'-(2,4-dibromo-5-hydroxybenzylidene)-2,2-diphenylcyclopropanecarbohydrazide is not fully understood, but it is thought to involve the inhibition of key enzymes and proteins involved in cell growth and proliferation. N'-(2,4-dibromo-5-hydroxybenzylidene)-2,2-diphenylcyclopropanecarbohydrazide has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are enzymes involved in the regulation of cell cycle progression. N'-(2,4-dibromo-5-hydroxybenzylidene)-2,2-diphenylcyclopropanecarbohydrazide has also been shown to inhibit the activity of heat shock protein 90 (HSP90), which is a protein involved in the folding and stabilization of other proteins.
Biochemical and Physiological Effects:
N'-(2,4-dibromo-5-hydroxybenzylidene)-2,2-diphenylcyclopropanecarbohydrazide has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that N'-(2,4-dibromo-5-hydroxybenzylidene)-2,2-diphenylcyclopropanecarbohydrazide inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. N'-(2,4-dibromo-5-hydroxybenzylidene)-2,2-diphenylcyclopropanecarbohydrazide has also been shown to inhibit the migration and invasion of cancer cells. In vivo studies have shown that N'-(2,4-dibromo-5-hydroxybenzylidene)-2,2-diphenylcyclopropanecarbohydrazide inhibits the growth of tumors and prolongs survival in animal models of cancer. N'-(2,4-dibromo-5-hydroxybenzylidene)-2,2-diphenylcyclopropanecarbohydrazide has also been shown to have neuroprotective effects in animal models of Alzheimer's disease, by inhibiting the aggregation of beta-amyloid peptides.
実験室実験の利点と制限
The advantages of using N'-(2,4-dibromo-5-hydroxybenzylidene)-2,2-diphenylcyclopropanecarbohydrazide in lab experiments include its relatively low toxicity and its ability to inhibit key enzymes and proteins involved in cell growth and proliferation. However, one limitation of using N'-(2,4-dibromo-5-hydroxybenzylidene)-2,2-diphenylcyclopropanecarbohydrazide in lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on N'-(2,4-dibromo-5-hydroxybenzylidene)-2,2-diphenylcyclopropanecarbohydrazide. One direction is to investigate its potential applications in the treatment of other diseases, such as Parkinson's disease and Huntington's disease, which are also characterized by the aggregation of misfolded proteins. Another direction is to investigate the use of N'-(2,4-dibromo-5-hydroxybenzylidene)-2,2-diphenylcyclopropanecarbohydrazide in combination with other drugs or therapies, to enhance its therapeutic effects. Finally, further research is needed to fully understand the mechanism of action of N'-(2,4-dibromo-5-hydroxybenzylidene)-2,2-diphenylcyclopropanecarbohydrazide, which could lead to the development of more potent and selective analogs.
合成法
N'-(2,4-dibromo-5-hydroxybenzylidene)-2,2-diphenylcyclopropanecarbohydrazide has been synthesized through a variety of methods, with the most common being the reaction of 2,4-dibromo-5-hydroxybenzaldehyde with 2,2-diphenylcyclopropanecarbohydrazide in the presence of a catalyst. Other methods include the reaction of 2,4-dibromo-5-hydroxybenzaldehyde with 2,2-diphenylcyclopropanecarboxylic acid hydrazide in the presence of a base, or the reaction of 2,4-dibromo-5-hydroxybenzaldehyde with 2,2-diphenylcyclopropanecarboxylic acid in the presence of a reducing agent.
科学的研究の応用
N'-(2,4-dibromo-5-hydroxybenzylidene)-2,2-diphenylcyclopropanecarbohydrazide has been investigated for its potential applications in scientific research, particularly in the field of cancer research. N'-(2,4-dibromo-5-hydroxybenzylidene)-2,2-diphenylcyclopropanecarbohydrazide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has been suggested as a potential therapeutic agent for the treatment of cancer. N'-(2,4-dibromo-5-hydroxybenzylidene)-2,2-diphenylcyclopropanecarbohydrazide has also been investigated for its potential applications in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of beta-amyloid peptides, which are thought to be a key factor in the development of Alzheimer's disease.
特性
IUPAC Name |
N-[(E)-(2,4-dibromo-5-hydroxyphenyl)methylideneamino]-2,2-diphenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18Br2N2O2/c24-19-12-20(25)21(28)11-15(19)14-26-27-22(29)18-13-23(18,16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-12,14,18,28H,13H2,(H,27,29)/b26-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUWXQRFWKIVDFJ-VULFUBBASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NN=CC4=CC(=C(C=C4Br)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N/N=C/C4=CC(=C(C=C4Br)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18Br2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{5-[(4-tert-butylbenzyl)thio]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5874787.png)

![2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl acetate](/img/structure/B5874799.png)
![N-({[4-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B5874803.png)
![2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5874812.png)

![nicotinaldehyde (1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)hydrazone](/img/structure/B5874826.png)
![5-[(1H-benzimidazol-2-ylmethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5874836.png)
![benzyl [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5874839.png)
![4-chloro-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5874840.png)

![[2-(4-Bromo-phenyl)-2-oxo-ethyl]-(4,6-dimethyl-pyrimidin-2-yl)-cyanamide](/img/structure/B5874853.png)
![1-{4-[2-hydroxy-3-(4-morpholinyl)propoxy]phenyl}-1-propanone](/img/structure/B5874862.png)
